3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is a chemical compound classified under benzoic acids and sulfonamides. Its unique structure combines a benzoic acid moiety with a dimethylsulfamoyl group, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry, particularly for its possible applications in drug development and therapeutic interventions.
The compound is categorized as an aromatic sulfonamide derivative. It is synthesized through various chemical reactions involving benzoic acid derivatives and sulfamoyl groups, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The specific classification of this compound falls under the broader categories of organic compounds and pharmaceuticals.
The synthesis of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid typically involves several steps:
The technical details of the synthesis involve controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yields and purity. For example, using solvents like acetic acid during oxidation can enhance reaction efficiency .
The molecular formula for 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is , with a molecular weight of approximately 229.25 g/mol. The structure features a benzene ring substituted with a methyl group at the 2-position and a sulfamoyl group at the 3-position.
The compound has been characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the presence of functional groups characteristic of sulfonamides and carboxylic acids .
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the dimethylsulfamoyl group enhances solubility and may affect biological activity through interactions with biological targets.
The mechanism of action for 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid likely involves inhibition of specific enzymes or receptors related to inflammatory pathways or bacterial growth. The sulfamoyl moiety is known to mimic para-aminobenzoic acid, a substrate for bacterial folate synthesis, potentially leading to antimicrobial effects.
Research indicates that derivatives of sulfonamide compounds exhibit varying degrees of inhibition against targets such as carbonic anhydrase or bacterial dihydropteroate synthase . Quantitative assessments reveal that modifications to the amino group significantly influence inhibitory potency.
Relevant data from studies indicate that this compound has favorable properties for drug formulation, including high gastrointestinal absorption potential .
3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid has several scientific uses:
3-((N,N-Dimethylsulfamoyl)amino)-2-methylbenzoic acid represents a structurally optimized class of chloride transporter modulators designed to correct dysfunctional neuronal chloride homeostasis. This compound selectively inhibits the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1 while sparing the K⁺-Cl⁻ exporter KCC2, directly addressing the pathologically elevated NKCC1/KCC2 expression ratio observed in neurological disorders such as Down syndrome, autism spectrum disorders, and epilepsy [2]. By reducing intracellular chloride accumulation, the compound facilitates γ-aminobutyric acid (GABA)-mediated hyperpolarization in neurons—shifting GABAergic signaling from excitatory to inhibitory—which is critical for rescuing synaptic plasticity and cognitive deficits in disease models [2] [7].
Table 1: Chloride Transporter Expression in Neurological Disorders
Disease Model | NKCC1 Expression | KCC2 Expression | NKCC1/KCC2 Ratio |
---|---|---|---|
Down syndrome (Ts65Dn) | ↑↑ | ↔ | ↑↑↑ |
Autism (BTBR mice) | ↑ | ↓ | ↑↑ |
Status epilepticus | ↑↑ | ↓↓ | ↑↑↑ |
Data compiled from in vivo studies in [2]
Unlike classical loop diuretics such as bumetanide—which non-selectively inhibits both renal NKCC2 and neuronal NKCC1—this benzoic acid derivative exhibits >100-fold selectivity for NKCC1 over NKCC2. This selectivity is achieved through strategic structural modifications:
Table 2: Structural and Pharmacokinetic Comparison with Bumetanide
Property | 3-((N,N-Dimethylsulfamoyl)amino)-2-methylbenzoic acid | Bumetanide |
---|---|---|
Molecular Weight | 258.29 g/mol | 364.41 g/mol |
NKCC1 IC₅₀ | 0.8 μM | 0.3 μM |
NKCC2/NKCC1 Selectivity | >100:1 | 1:1 |
Aqueous Solubility | <10 μM | >100 μM |
Brain-to-Plasma Ratio (Mice) | 0.4 | <0.001 |
The compound’s design originated from a ligand-based pharmacophore model templated on bumetanide’s interaction with NKCC1, refined using scaffold hopping and virtual screening of >135,000 compounds. Key pharmacophore features include:
Structure-activity relationship (SAR) studies revealed that shortening the alkyl chain on the sulfamoyl nitrogen or methylating the benzoic acid carboxylate abolished NKCC1 inhibition. Conversely, elongating the alkyl chain to n-octyl (as in ARN24092) improved potency but reduced solubility. The optimal balance was achieved with the N,N-dimethyl configuration, which maintained sub-μM NKCC1 inhibition (IC₅₀: 0.8 μM) and >100-fold selectivity over NKCC2 [2].
Table 3: Key Pharmacophore Features and Contributions
Pharmacophore Feature | Structural Element | Role in Target Engagement |
---|---|---|
Anionic Acceptor | Benzoic Acid Carboxylate | Ionic bond with Lys560 (NKCC1) |
Hydrophobic Domain | ortho-Methyl Group | Fills Val554/Leu558 hydrophobic pocket |
Hydrogen Bond Donor | Sulfamoyl -NH- | Binds Thr447 backbone carbonyl |
Hydrophobic Extension | N,N-Dimethyl Group | Interacts with Phe551 side chain |
Features validated via mutagenesis and docking studies in [2] [8]
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0